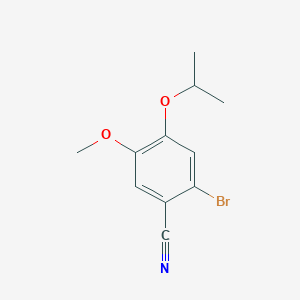

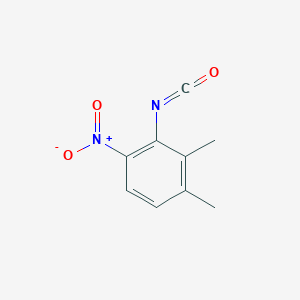

2-Bromo-4-isopropoxy-5-methoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo-methoxybenzonitrile derivatives involves multiple steps, including bromination, oxyalkylation, and other functional group transformations. For example, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through bromination, oxyalkylation, and thioamidation from commercially available 4-hydroxybenzonitrile with a total yield of 49.2% . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% .

Molecular Structure Analysis

The molecular structure and stereochemistry of bromo-methoxybenzonitrile derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined by X-ray crystallographic analysis, and the compound was found to undergo partial isomerization in solution . The equilibrium geometric structure of 5-bromo-2-methoxybenzonitrile was studied using Density Functional Theory (DFT), predicting geometrical parameters such as bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

Bromo-methoxybenzonitrile derivatives can participate in various chemical reactions. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . These reactions are significant for the formation of biologically active compounds and for understanding the reactivity of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxybenzonitrile derivatives, such as their thermodynamic properties and luminescence behaviors, are important for their potential applications. Ternary lanthanide complexes with 2-bromo-5-methoxybenzoic acid were synthesized and characterized, revealing that they form a 3D supramolecular network and exhibit luminescence . The heat capacities of these complexes were determined by DSC, and their luminescence spectra and lifetimes were measured . Additionally, the NLO properties of 5-bromo-2-methoxybenzonitrile were calculated, indicating potential applications in frequency doubling and second harmonic generation .

科学的研究の応用

Spectroscopic Studies

- Density Functional Theory (DFT) Analysis : The geometric structure of 5-Bromo-2-methoxybenzonitrile, a compound similar to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, has been studied using DFT. The study focused on predicting geometrical parameters such as bond length, bond angle, and dihedral angle, as well as analyzing FT-IR and FT-Raman spectra. This research highlights the potential for similar DFT-based studies on 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Kumar & Raman, 2017).

Synthesis and Industrial Application

- Synthesis of Similar Compounds : A study focused on the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a structurally similar compound, outlines a three-step procedure involving bromination, cyanidation, and alkylation. The synthesis process is noteworthy for its mild reaction conditions, facile operation, and lower cost, suggesting potential industrial applications (Fan-hao, 2012).

Chemical Analysis and Molecular Structure

- X-Ray Crystallographic Analysis : Research on dihydrofuran carbonitrile derivatives, which are related to benzonitriles, revealed insights into their molecular structure using X-ray crystallography. Such studies could be replicated for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile to understand its molecular arrangement and properties (Swamy et al., 2020).

Safety And Hazards

特性

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGOZFFYWJHEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407849 |

Source

|

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzonitrile | |

CAS RN |

515846-11-4 |

Source

|

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)